molecular formula C15H16N6O2 B2954477 2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol CAS No. 946289-66-3

2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol

Cat. No.: B2954477
CAS No.: 946289-66-3
M. Wt: 312.333
InChI Key: HWNNOPHUDUYKHC-UHFFFAOYSA-N
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Description

2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a pteridine ring system substituted with a 4-methoxyphenylamino group and an ethanolamine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the pteridine core, followed by the introduction of the 4-methoxyphenylamino group and the ethanolamine moiety. Key reagents used in these steps may include pteridine derivatives, 4-methoxyaniline, and ethanolamine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-(4-((4-Methoxyphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

Uniqueness

Compared to similar compounds, 2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-(4-methoxyanilino)pteridin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-23-11-4-2-10(3-5-11)19-14-12-13(17-7-6-16-12)20-15(21-14)18-8-9-22/h2-7,22H,8-9H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNNOPHUDUYKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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